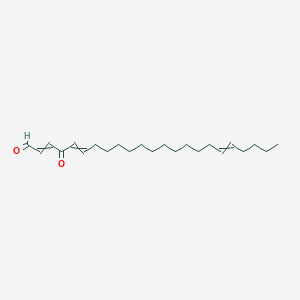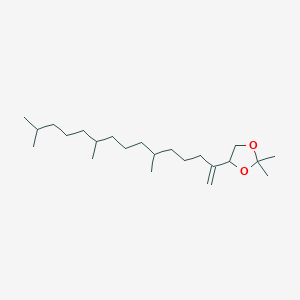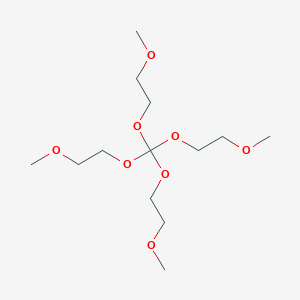
4-Oxotricosa-2,5,18-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxotricosa-2,5,18-trienal is an organic compound characterized by a long carbon chain with multiple double bonds and a terminal aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxotricosa-2,5,18-trienal typically involves multi-step organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by selective oxidation to introduce the aldehyde group at the terminal position. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods like chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxotricosa-2,5,18-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the carbon chain can participate in electrophilic addition reactions, where halogens or other substituents are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: 4-Oxotricosa-2,5,18-trienoic acid.
Reduction: 4-Hydroxytricosa-2,5,18-trienal.
Substitution: 4-Bromo-4-oxotricosa-2,5,18-trienal.
Aplicaciones Científicas De Investigación
4-Oxotricosa-2,5,18-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Oxotricosa-2,5,18-trienal depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The double bonds in the carbon chain may also participate in redox reactions, affecting cellular processes.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Enzymes: Inhibition or activation through binding to active sites.
Pathways: Involvement in oxidative stress and inflammatory pathways.
Comparación Con Compuestos Similares
4-Oxotricosa-2,5,18-trienal can be compared with other long-chain aldehydes and polyunsaturated compounds:
Similar Compounds: 4-Oxotetracosa-2,5,18-trienal, 4-Oxopentacosa-2,5,18-trienal.
Propiedades
Número CAS |
138274-48-3 |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
4-oxotricosa-2,5,18-trienal |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h5-6,18-22H,2-4,7-17H2,1H3 |
Clave InChI |
HMXIKGLJTMHOQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCCCCC=CC(=O)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)


![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
